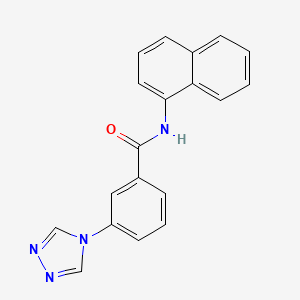![molecular formula C16H19N5O2 B5315061 6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)
6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as HPP-22 and is known for its unique structure and properties. In
科学的研究の応用
HPP-22 has several potential applications in scientific research. It has been extensively studied for its role as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. HPP-22 has also been shown to enhance long-term potentiation, which is a process that underlies learning and memory. Additionally, HPP-22 has been studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
HPP-22 acts as a positive allosteric modulator of the AMPA receptor by binding to a specific site on the receptor and enhancing its activity. This results in an increase in the strength of synaptic connections and an enhancement of synaptic plasticity. HPP-22 also activates the ERK signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HPP-22 are complex and varied. HPP-22 has been shown to enhance synaptic plasticity and long-term potentiation, which can improve learning and memory. It also has neuroprotective effects and may protect against the neurodegeneration that occurs in diseases such as Alzheimer's and Parkinson's. Additionally, HPP-22 has been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
One of the advantages of using HPP-22 in lab experiments is its high potency and selectivity for the AMPA receptor. This makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity and learning and memory. However, one limitation of using HPP-22 is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of HPP-22. One area of research is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Another area of research is the investigation of the therapeutic potential of HPP-22 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the role of HPP-22 in other physiological processes such as pain and addiction should be explored.
合成法
The synthesis of HPP-22 involves the reaction of 6-bromo-2-chloronicotinamide with 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine in the presence of palladium catalyst, followed by the reaction with pyrazine-2-carboxamide. This method results in the formation of HPP-22 with a high yield and purity.
特性
IUPAC Name |
6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-2-3-13(19-8-11)16(23)4-6-21(7-5-16)14-10-18-9-12(20-14)15(17)22/h2-3,8-10,23H,4-7H2,1H3,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHQMFKTIUEKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C3=NC(=CN=C3)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314994.png)
![2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5315002.png)
![7-(3-chlorophenyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315004.png)
![1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone](/img/structure/B5315012.png)
![4-chloro-N-ethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5315022.png)
![7-[(2-methoxy-3-pyridinyl)carbonyl]-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5315028.png)

![N-cyclopropyl-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315039.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5315044.png)

![5-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315053.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)
![5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5315068.png)
